BAY 2416964
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BAY 2416964は、アリール炭化水素受容体(AhR)を標的とする選択的な低分子阻害剤です。 この化合物は、腫瘍微小環境における免疫細胞機能を抑制することが知られているAhRの活性化を阻害することにより、がん免疫療法において可能性を示しています .
2. 製法
This compoundの合成には、強力で選択的なAhR阻害剤を作成するために設計された一連の化学反応が含まれます。合成経路には、通常、さまざまな有機反応による重要な中間体の形成、それに続く精製および特性評価のステップが含まれます。 工業生産方法は、プロセスをスケーラブルにする一方で、収率と純度を最適化することに重点を置いています .
準備方法
The synthesis of BAY 2416964 involves a series of chemical reactions designed to create a potent and selective AhR inhibitor. The synthetic route typically includes the formation of key intermediates through various organic reactions, followed by purification and characterization steps. Industrial production methods focus on optimizing yield and purity while ensuring the scalability of the process .
化学反応の分析
BAY 2416964は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾し、その活性を潜在的に変化させることができます。
置換: 置換反応は、分子に異なる官能基を導入することができ、その阻害活性を強化または低下させる可能性があります。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。
4. 科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: さまざまな化学プロセスにおけるAhRの役割を研究するためのツール化合物として使用されます。
生物学: 免疫細胞機能への影響と免疫応答を調節する可能性について調査されています。
医学: 特に他の抗がん剤と組み合わせて、がん免疫療法における治療剤として探索されています。
科学的研究の応用
BAY 2416964 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AhR in various chemical processes.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly in combination with other anticancer agents.
Industry: Potential applications in the development of new drugs and therapeutic strategies targeting AhR
作用機序
BAY 2416964は、アリール炭化水素受容体(AhR)の活性化を阻害することにより効果を発揮します。AhRは細胞質の転写因子であり、活性化されると核に移行し、DNA内の異種生物応答エレメント(XRE)に結合します。この結合は、免疫抑制に関与する遺伝子の誘導につながります。 AhRを阻害することにより、this compoundは免疫細胞機能を回復させ、抗原特異的細胞傷害性T細胞応答を強化します .
類似化合物との比較
BAY 2416964は、AhR阻害剤としての高い選択性と効力において独特です。類似の化合物には以下が含まれます。
GNF351: 化学構造は異なりますが、類似の阻害活性を示す別のAhR阻害剤です。
CH-223191: さまざまな研究で使用されているよく知られたAhR拮抗薬です。
AHRアゴニスト4(化合物24e): This compoundとは異なる方法で免疫応答を調節するAhRアゴニスト
生物活性
BAY 2416964 is a novel small molecule antagonist targeting the aryl hydrocarbon receptor (AhR), a transcription factor implicated in various cancers and immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on immune modulation, and potential therapeutic applications in oncology.
AhR plays a critical role in tumor immune evasion by suppressing immune cell function. By inhibiting AhR, this compound aims to restore immune responses against tumors. The compound has shown potent and selective inhibition of AhR activation induced by both exogenous and endogenous ligands in various cancer models, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC) .
In Vitro Studies
Research indicates that this compound enhances the function of immune cells in vitro. For instance, it has been demonstrated to:
- Restore Immune Cell Function : In human and mouse immune cells, this compound significantly improved antigen-specific cytotoxic T cell responses and facilitated the killing of tumor spheroids .
- Modulate Cytokine Production : In co-culture experiments with human NSCLC cells and primary peripheral blood mononuclear cells, this compound increased the production of key cytokines such as IFN-γ, IL-2, IL-6, and TNF-α .
In Vivo Efficacy
In vivo studies using the B16F10 melanoma model have shown that oral administration of this compound is well tolerated and leads to:
- Induction of a Proinflammatory Tumor Microenvironment : The treatment resulted in significant changes in immune cell populations within tumors, enhancing anti-tumor immunity .
- Antitumor Activity : The compound demonstrated efficacy in reducing tumor growth when administered in conjunction with other therapies like pembrolizumab, a PD-1 inhibitor .
Case Studies and Clinical Trials
This compound is currently being evaluated in clinical trials for its safety and efficacy in combination with pembrolizumab for treating advanced solid tumors. The trials aim to determine the optimal dosing and assess the pharmacokinetics and pharmacodynamics of this combination therapy .
Table: Summary of Clinical Trials Involving this compound
Study Phase | Condition | Treatment Combination | Status |
---|---|---|---|
Phase 1b | Advanced Solid Tumors | This compound + Pembrolizumab | Recruiting |
Phase TBD | HNSCC, NSCLC, Bladder Cancer | This compound + Standard Therapy | Planned |
Long-Term Effects
A recent study assessed the long-term effects of this compound on PyMT murine mammary cancer cells. The findings indicated that prolonged exposure to this compound led to reduced cell proliferation and migration, mimicking the effects observed in AHR knockout models. This suggests that sustained AhR inhibition may provide a viable strategy for managing certain cancers .
特性
IUPAC Name |
6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSZKAJPHGVOV-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: BAY2416964 selectively binds to the AhR, preventing its activation by both exogenous and endogenous ligands such as kynurenine. [] This inhibition disrupts the AhR signaling pathway, which has been implicated in tumor growth, immunosuppression, and resistance to immune checkpoint inhibitors. [, ] By blocking AhR activation, BAY2416964 can restore immune cell function, enhance anti-tumor T cell responses, and reduce the activity of immunosuppressive myeloid cells. []
ANone: BAY2416964's anti-tumor activity stems from its ability to modulate the tumor microenvironment by counteracting the immunosuppressive effects of the AhR pathway. Studies have shown that BAY2416964 can:
- Enhance the proinflammatory activity of antigen-presenting cells and T cells. []
- Reduce the activity of immunosuppressive myeloid cells like myeloid-derived suppressor cells and regulatory T cells. [, ]
- Improve the effectiveness of PD-1 blockade, potentially overcoming resistance mechanisms to immune checkpoint inhibitors. []
ANone: Preliminary analysis of biomarkers from a Phase I clinical trial of BAY2416964 in patients with solid tumors has demonstrated:
- Inhibition of kynurenic acid-induced AhR downstream gene expression (e.g., CYP1A1, CYP1B1) in patients' peripheral blood mononuclear cells (PBMCs), indicating effective in vivo target engagement. []
- Evidence of immune activation at the tested doses. []
ANone: Yes, preclinical studies using a syngeneic ovalbumin-expressing B16F10 melanoma model in mice demonstrated that oral administration of BAY2416964:
A: Research suggests potential synergistic effects when combining BAY2416964 with other anticancer agents, particularly those targeting the proteasome pathway. In preclinical studies, combining BAY2416964 with TAK-243, a ubiquitin-activating enzyme inhibitor, demonstrated profound greater-than-additive cytotoxicity in various cancer cell lines, including bladder, pancreatic, colon, lung, and glioblastoma. []
ANone: Current research on BAY2416964 focuses on:
- Evaluating its safety, pharmacokinetics, pharmacodynamics, recommended Phase II dose, and anti-tumor activity in clinical trials. []
- Exploring disease-specific dose-expansion studies, particularly in non-small-cell lung cancer and head and neck squamous cell carcinoma. []
- Investigating its potential in combination therapies, given its manageable safety profile. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。